molecular formula C18H22N2O3 B5642948 1-(2,5-dimethyl-3-furoyl)-4-(4-methoxyphenyl)piperazine

1-(2,5-dimethyl-3-furoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5642948
M. Wt: 314.4 g/mol
InChI Key: NGKOIFIMUZGKBM-UHFFFAOYSA-N
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Description

1-(2,5-dimethyl-3-furoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. Although specific studies directly related to this compound are limited, analogous compounds have been synthesized and evaluated for their pharmacological activities, indicating the interest in this class of compounds for drug development.

Synthesis Analysis

The synthesis of analogous piperazine derivatives often involves multi-step chemical reactions starting from basic furan derivatives. For example, compounds similar to the target molecule have been synthesized starting from 2-acetylfuran, followed by a series of reactions including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction with N-methyl piperazine, showcasing a complex but achievable synthesis pathway for these types of compounds (Kumar et al., 2017).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-12-17(14(2)23-13)18(21)20-10-8-19(9-11-20)15-4-6-16(22-3)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKOIFIMUZGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321596
Record name (2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

877983-62-5
Record name (2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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